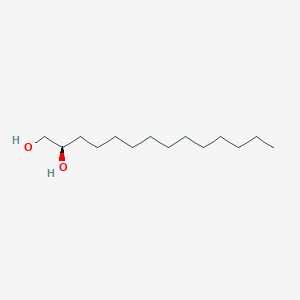
(2R)-Tetradecane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Tetradecane-1,2-diol is a type of diol that has gained attention in the scientific community due to its potential applications in various fields. This diol has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (2R)-Tetradecane-1,2-diol is not fully understood. However, it has been reported to interact with the cell membrane, causing changes in the membrane structure and function. This interaction has been reported to result in increased permeability of the membrane and disruption of the membrane potential.
Efectos Bioquímicos Y Fisiológicos
(2R)-Tetradecane-1,2-diol has been reported to have various biochemical and physiological effects. It has been reported to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-Tetradecane-1,2-diol in laboratory experiments is its high purity and high yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of (2R)-Tetradecane-1,2-diol. One direction is the exploration of its potential applications in the production of biosurfactants and other industrial and environmental applications. Another direction is the study of its mechanism of action and its interactions with the cell membrane. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
Métodos De Síntesis
(2R)-Tetradecane-1,2-diol can be synthesized through different methods. One of the most commonly used methods is the reduction of the corresponding ketone using sodium borohydride. Another method involves the reduction of the corresponding aldehyde using lithium aluminum hydride. Both methods have been reported to yield high purity and high yield of (2R)-Tetradecane-1,2-diol.
Aplicaciones Científicas De Investigación
(2R)-Tetradecane-1,2-diol has been studied for its potential applications in various fields. One of the most promising applications is in the production of biosurfactants. Biosurfactants are surface-active compounds that have various industrial and environmental applications. (2R)-Tetradecane-1,2-diol has been reported to have excellent emulsifying and foaming properties, making it a potential candidate for the production of biosurfactants.
Propiedades
Número CAS |
153062-86-3 |
|---|---|
Nombre del producto |
(2R)-Tetradecane-1,2-diol |
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
Clave InChI |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCC(CO)O |
Sinónimos |
(R)-1,2-TETRADECANEDIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



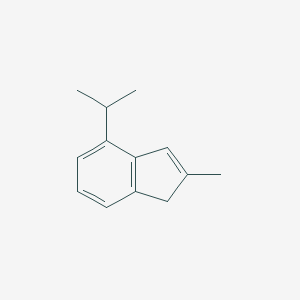
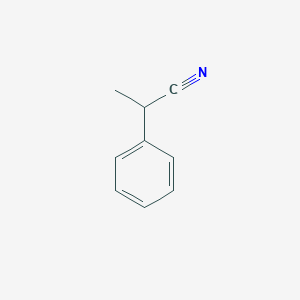
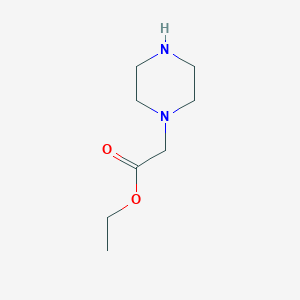
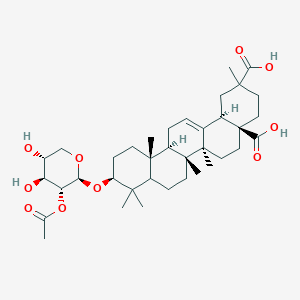
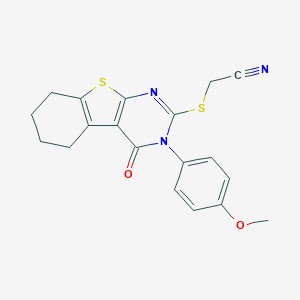
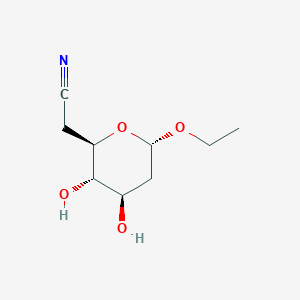
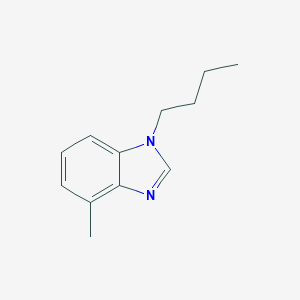
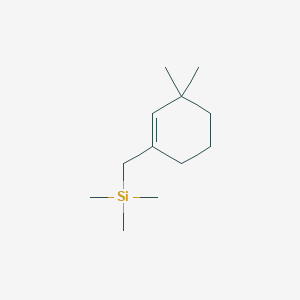
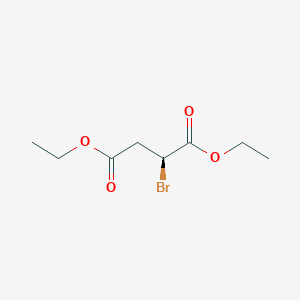
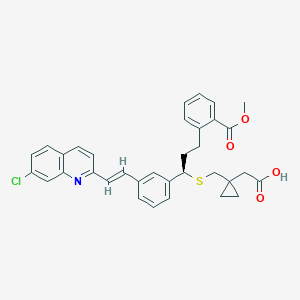
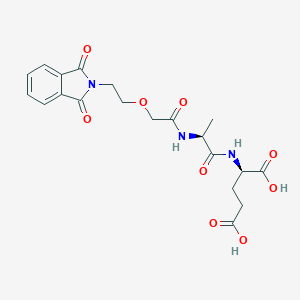
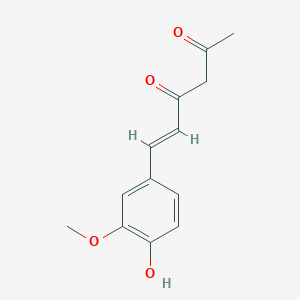
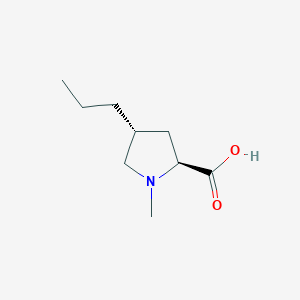
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)